

An In-depth Technical Guide to 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Cat. No.: B1486671

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde**. This heterocyclic compound, featuring a thiazole core substituted with a methoxyphenyl group and a reactive carbaldehyde moiety, is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and utility as a versatile synthetic intermediate. While experimental data for this specific isomer is limited, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust technical resource.

Introduction and Molecular Overview

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde belongs to the family of 2-arylthiazoles, a class of heterocyclic compounds recognized for their significant biological activities. The core structure consists of a five-membered thiazole ring, containing both sulfur and nitrogen atoms, which imparts unique electronic properties and serves as a key pharmacophore in numerous therapeutic agents. The presence of the 4-methoxyphenyl group at the 2-position and a formyl (carbaldehyde) group at the 5-position makes this molecule a particularly interesting intermediate for further chemical elaboration.

The aldehyde functional group is a versatile handle for a variety of chemical transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. This allows for the construction of more complex molecular architectures, making **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** a valuable precursor in the synthesis of novel compounds with potential applications in oncology, as well as in the development of anti-inflammatory and antimicrobial agents.[1][2]

Key Molecular Identifiers:

Identifier	Value
IUPAC Name	2-(4-methoxyphenyl)thiazole-5-carbaldehyde
CAS Number	914348-82-6[2]
Molecular Formula	C ₁₁ H ₉ NO ₂ S[2]
Molecular Weight	219.26 g/mol [2]
MDL Number	MFCD05864660[2]

Physicochemical and Spectroscopic Properties

While experimentally determined data for **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** is not widely available in the literature, predictive models and data from closely related analogs provide valuable insights into its properties.

Table of Physicochemical Properties:

Property	Predicted/Reported Value	Source
Boiling Point	387.6 ± 48.0 °C (Predicted)	[2]
Density	1.266 ± 0.06 g/cm ³ (Predicted)	-
pKa	1.04 ± 0.10 (Predicted)	-
Storage	2-8°C, under inert gas	[2]

Spectroscopic Characterization (Anticipated)

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of the compound. While specific spectra for **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** are not readily available, the expected spectral features can be inferred from the analysis of structurally similar compounds, such as 2-(4-methoxyphenyl)benzo[d]thiazole and other substituted thiazoles.^{[3][4]}

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl and thiazole rings, the methoxy group, and the aldehyde proton.

- Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
- Thiazole Proton (H-4): A singlet in the aromatic region, likely around δ 8.0-8.5 ppm.
- 4-Methoxyphenyl Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the thiazole ring would appear further downfield (δ 7.8-8.2 ppm) than the protons ortho to the methoxy group (δ 6.9-7.2 ppm).
- Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

- Aldehyde Carbonyl Carbon (>C=O): A signal in the highly deshielded region, typically δ 185-195 ppm.
- Thiazole Carbons (C-2, C-4, C-5): Signals in the aromatic region, with C-2 being the most downfield due to its attachment to two heteroatoms.
- 4-Methoxyphenyl Carbons: Four signals for the aromatic carbons, with the carbon bearing the methoxy group appearing at a characteristic chemical shift around δ 160 ppm.
- Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

Infrared (IR) Spectroscopy (Anticipated): The IR spectrum will be characterized by the stretching vibrations of the key functional groups.

- C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm^{-1} .
- C-H Stretch (Aldehyde): Two weak bands around 2720 cm^{-1} and 2820 cm^{-1} .
- C=N and C=C Stretching (Aromatic/Thiazole): Multiple bands in the 1450-1610 cm^{-1} region.
- C-O Stretch (Methoxy): A strong band around 1250 cm^{-1} .^[5]

Mass Spectrometry (Anticipated): The mass spectrum should show a prominent molecular ion peak (M^+) at $\text{m/z} = 219$, corresponding to the molecular weight of the compound.

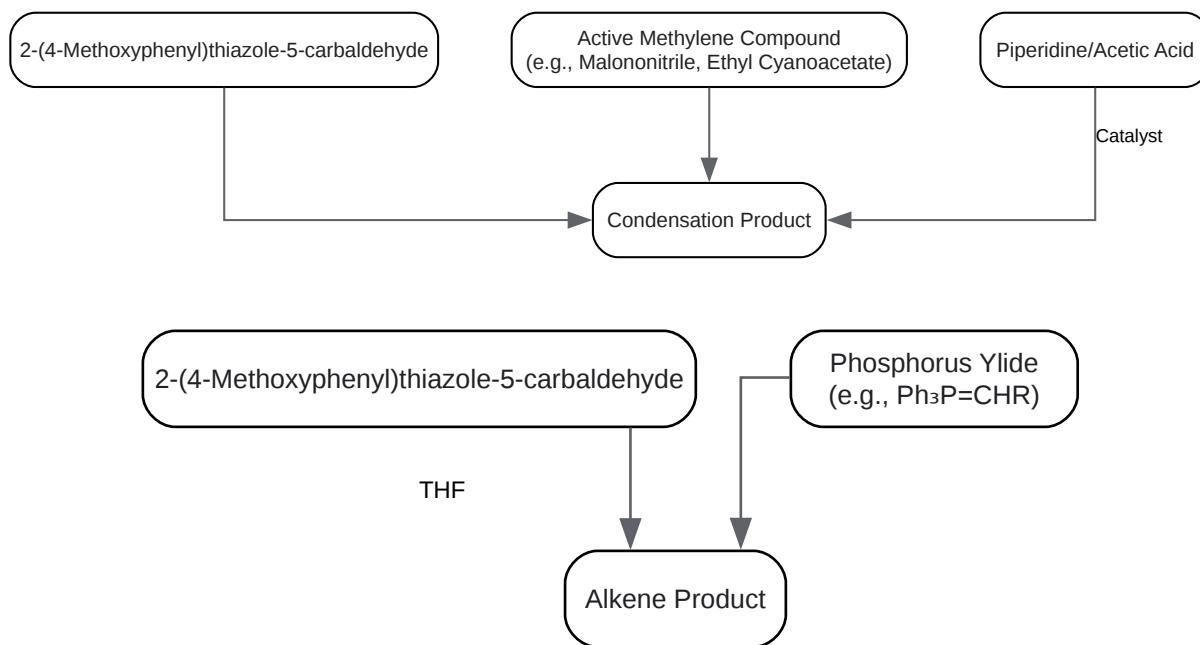
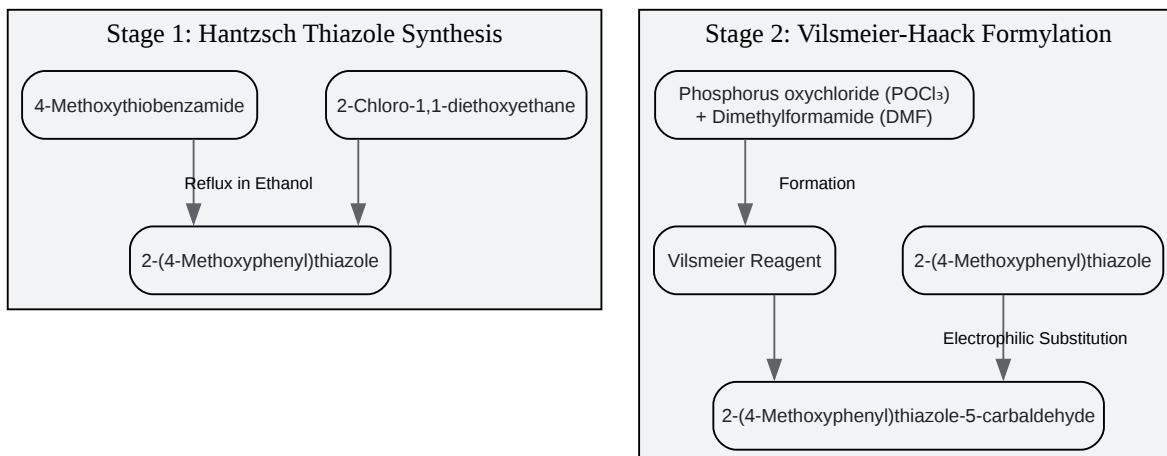
Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic fragments of the thiazole and methoxyphenyl moieties.

Synthesis and Purification

The synthesis of **2-(4-Methoxyphenyl)thiazole-5-carbaldehyde** can be approached through a multi-step sequence, culminating in the formylation of the pre-formed 2-(4-methoxyphenyl)thiazole core. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocyclic systems like thiazoles.^[6]

Proposed Synthetic Pathway

The overall synthetic strategy involves two key stages: the construction of the 2-arylthiazole nucleus, followed by the introduction of the carbaldehyde group at the 5-position.



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